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(1R,2S)-2-aminocyclohexanol

hydrochloride

Cat. No.: B112194 Get Quote

Introduction

(1R,2S)-2-aminocyclohexanol is a valuable chiral building block in asymmetric synthesis. Its

rigid cyclic backbone and defined stereochemistry make it an excellent precursor for creating

effective chiral auxiliaries. When employed in asymmetric aldol reactions, this moiety can

induce high levels of stereocontrol, leading to the formation of specific stereoisomers of β-

hydroxy carbonyl compounds. These products are crucial intermediates in the synthesis of

pharmaceuticals and natural products. This document provides detailed protocols for the use of

(1R,2S)-2-aminocyclohexanol as a chiral auxiliary in diastereoselective, boron-mediated aldol

reactions, following the well-established Evans' oxazolidinone methodology.

Principle of the Reaction

The application of (1R,2S)-2-aminocyclohexanol hydrochloride as a chiral auxiliary in

asymmetric aldol reactions involves a multi-step sequence:

Formation of the Chiral Auxiliary: The amino alcohol is first cyclized to form a rigid

oxazolidinone. This core structure serves as the chiral directing group.

N-Acylation: The oxazolidinone is N-acylated with a desired acyl group (e.g., propionyl

chloride) to create the precursor for the enolate.
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Diastereoselective Aldol Reaction: The N-acyloxazolidinone is treated with a Lewis acid,

such as dibutylboron triflate (Bu₂BOTf), and a hindered base to generate a conformationally

locked (Z)-enolate. This enolate reacts with an aldehyde via a highly organized, chair-like

Zimmerman-Traxler transition state. The bulky cyclohexyl group of the auxiliary effectively

blocks one face of the enolate, forcing the aldehyde to approach from the less sterically

hindered side. This directed attack ensures high diastereoselectivity in the formation of the

two new stereocenters.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct,

typically under mild hydrolytic conditions, to yield the enantiomerically enriched β-hydroxy

acid or a related derivative. The valuable auxiliary can often be recovered and recycled.

This methodology provides a reliable and predictable route to chiral syn-aldol products.

Data Presentation
The following table summarizes the typical performance of a chiral auxiliary derived from a

closely related structural analog, (1S,2R)-2-aminocyclopentan-1-ol, in a boron-mediated aldol

reaction.[1][2] Similar high levels of stereocontrol and yield are anticipated when using the

(1R,2S)-2-aminocyclohexanol-derived auxiliary.

Aldehyde
Substrate

Product
Diastereoselectivit
y (syn:anti)

Isolated Yield (%)

Isobutyraldehyde

(2R,3R)-3-Hydroxy-

2,4-dimethylpentanoic

acid derivative

>99:1 89

Benzaldehyde

(2R,3R)-3-Hydroxy-2-

methyl-3-

phenylpropanoic acid

derivative

>99:1 91

Acetaldehyde

(2R,3R)-3-Hydroxy-2-

methylbutanoic acid

derivative

>99:1 85
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Experimental Protocols
Note: The following protocols are adapted from established procedures for the structurally

analogous (1S,2R)-2-aminocyclopentan-1-ol chiral auxiliary.[1]

Protocol 1: Synthesis of (4R,5S)-Cyclohexano[d]oxazolidin-2-one

This protocol describes the conversion of the amino alcohol into the core oxazolidinone

auxiliary.

Materials:

(1R,2S)-2-aminocyclohexanol hydrochloride

Sodium hydroxide (NaOH)

Disuccinimidyl carbonate (DSC) or phosgene equivalent (e.g., triphosgene)

Triethylamine (TEA)

Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Procedure:

Free-base the (1R,2S)-2-aminocyclohexanol hydrochloride by dissolving it in water and

adding an equimolar amount of NaOH. Extract the free amino alcohol into a suitable

organic solvent like DCM and dry over anhydrous sodium sulfate. Concentrate in vacuo.

To a stirred solution of (1R,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous MeCN (approx.

0.2 M), add triethylamine (2.5 eq).

Cool the mixture to 0 °C in an ice bath.
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Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin

Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃

(2x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure

oxazolidinone.

Protocol 2: N-Propionylation of the Auxiliary

Materials:

(4R,5S)-Cyclohexano[d]oxazolidin-2-one

n-Butyllithium (n-BuLi) in hexanes

Propionyl chloride

Anhydrous tetrahydrofuran (THF)

Procedure:

Dissolve the oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried

flask under an inert atmosphere (e.g., Argon).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

Add propionyl chloride (1.1 eq) dropwise.
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Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional

hour.

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo. The N-propionyloxazolidinone is

often used in the next step without further purification.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

Materials:

N-Propionyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one

Di-n-butylboron triflate (Bu₂BOTf)

N,N-Diisopropylethylamine (DIPEA)

Aldehyde (e.g., isobutyraldehyde)

Anhydrous dichloromethane (DCM)

pH 7 Phosphate buffer

Methanol (MeOH)

30% Hydrogen peroxide (H₂O₂)

Procedure:

Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert

atmosphere and dissolve in anhydrous DCM (approx. 0.1 M).

Cool the solution to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of

DIPEA (1.2 eq).

Stir the mixture at 0 °C for 45 minutes to facilitate (Z)-enolate formation.
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Cool the reaction to -78 °C.

Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise.

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

Quench the reaction at 0 °C by adding pH 7 phosphate buffer (1 part), followed

immediately by methanol (3 parts) and 30% H₂O₂ (1 part).

Stir the biphasic mixture vigorously for 1 hour at 0 °C to decompose the boron

intermediates.

Separate the layers and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the aldol adduct by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

Materials:

Aldol Adduct

30% Hydrogen peroxide (H₂O₂)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF) / Water mixture

Procedure:

Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

Cool the solution to 0 °C.

Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0

eq).
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at

0 °C.

Concentrate the mixture to remove the THF.

Wash the remaining aqueous layer with DCM (3x) to extract and recover the chiral

auxiliary.

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired β-hydroxy acid

product with EtOAc (3x).

Dry the combined organic layers and concentrate to yield the final product.

Visualizations
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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